Benzyl Alcohol

Description

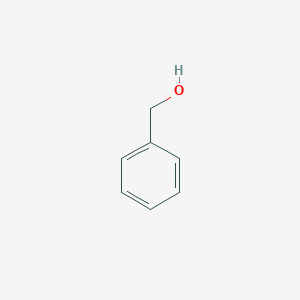

Structure

3D Structure

Properties

IUPAC Name |

phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array, C6H5CH2OH | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27134-46-9 | |

| Record name | Benzenemethanol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27134-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020152 | |

| Record name | Benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor. | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Water-white liquid | |

CAS No. |

100-51-6 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol [INN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKG8494WBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Benzyl alcohol (C₆H₅CH₂OH), the simplest aromatic alcohol, is a versatile and widely utilized compound in research and industry. Its unique combination of a reactive hydroxyl group and a stable aromatic ring makes it a valuable starting material and intermediate in the synthesis of a diverse range of molecules, including pharmaceuticals, fragrances, and other fine chemicals. This guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, supplemented with detailed experimental protocols and visual representations of key chemical transformations.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, pleasant aromatic odor.[1][2] It is a useful solvent due to its polarity, low toxicity, and low vapor pressure.[1][3] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₈O | [1][4] |

| Molar Mass | 108.14 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Mildly aromatic | [1][2] |

| Density | 1.044 g/cm³ at 20°C | [1][5] |

| Melting Point | -15.2 °C (4.6 °F) | [1][4] |

| Boiling Point | 205.3 °C (401.5 °F) | [1][4] |

| Flash Point | 93 °C (199 °F) | [4][6] |

| Autoignition Temperature | 436 °C (817 °F) | [4] |

| Solubility in Water | Moderately soluble (~4 g/100 mL) | [1][7] |

| Solubility in Organic Solvents | Miscible with alcohols, diethyl ether, chloroform, acetone, and benzene | [1][7][8] |

| Acidity (pKa) | 15.40 | [1] |

| Refractive Index (n²⁰/D) | 1.5396 | [1][5] |

| Vapor Pressure | 0.18 kPa at 60 °C | [1][5] |

| Dipole Moment | 1.67 D | [1] |

Spectral Data Summary

| Spectroscopy | Key Features | References |

| Infrared (IR) | ~3300 cm⁻¹ (O-H stretch), ~1000-1050 cm⁻¹ (C-O stretch) | [5] |

| ¹H NMR | δ 4.60 ppm (CH₂), δ 7.25-7.35 ppm (aromatic protons) | [5] |

Chemical Reactivity

The reactivity of this compound is characterized by reactions of the hydroxyl group and the aromatic ring. The benzylic position is particularly reactive due to the resonance stabilization of intermediates such as carbocations, radicals, and anions.[9]

Reactions of the Hydroxyl Group

This compound can be selectively oxidized to benzaldehyde or further oxidized to benzoic acid, depending on the choice of oxidizing agent and reaction conditions.[4][10] Strong oxidizing agents like potassium permanganate (KMnO₄) typically lead to the formation of benzoic acid, while milder reagents are employed for the synthesis of benzaldehyde.[9][10]

Like most alcohols, this compound reacts with carboxylic acids in the presence of an acid catalyst to form esters.[1] This reaction, known as Fischer-Speier esterification, is a reversible process.[11][12] Benzyl esters are also valuable as protecting groups in organic synthesis because they can be cleaved by mild hydrogenolysis.[1][13]

This compound can be converted to benzyl ethers through various methods, most commonly the Williamson ether synthesis.[10] This involves the deprotonation of this compound to form the benzylate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.[1] Alternatively, benzyl ethers can be synthesized under acidic or neutral conditions.[10]

This compound can be reduced to toluene.[4] This can be achieved through catalytic hydrogenation, where the benzylic C-O bond is cleaved.[11] Other methods involve the use of hydriodic acid with red phosphorus.[14]

The hydroxyl group of this compound can be replaced by a halogen to form a benzyl halide. For instance, reaction with concentrated hydrochloric acid yields benzyl chloride.[3] Milder and more selective methods are also available, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) for chlorination under neutral conditions.[15]

Reactions of the Aromatic Ring

The hydroxymethyl group (-CH₂OH) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. However, under strongly acidic conditions, the hydroxyl group can be protonated, and subsequent elimination of water can lead to the formation of a benzyl cation, which can complicate the reaction outcome, potentially leading to polymerization or Friedel-Crafts type side reactions.[16][17]

Nitration of the aromatic ring can be achieved, but the reaction conditions must be carefully controlled to avoid oxidation of the alcohol functionality. Nitration of this compound itself can be complex, and often it is more practical to nitrate a derivative and then convert it to the desired nitrothis compound.[16][18]

Sulfonation of this compound can also be challenging due to the acidic conditions which can lead to side reactions.[17] Enzymatic sulfation of this compound has been studied, highlighting the role of sulfotransferases in its metabolism.[19]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Selective Oxidation of this compound to Benzaldehyde

This protocol utilizes a greener oxidizing agent, hydrogen peroxide, with a molybdate catalyst.[1][4]

Materials:

-

This compound (5 mL, ~50 mmol)

-

Tetra(benzyltriethylammonium) octamolybdate catalyst (0.25 g, 0.2 mol%)

-

15% Hydrogen peroxide (12 mL, ~60 mmol)

-

Sodium sulfate (anhydrous)

-

50 mL round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Add this compound (5 mL) and the catalyst (0.25 g) to a 50 mL round-bottom flask.[4]

-

Add 15% hydrogen peroxide (12 mL) to the flask.[4]

-

Set up the apparatus for reflux and heat the mixture for one hour.[4]

-

After cooling to near room temperature, set up for simple distillation.[4]

-

Distill the product, collecting the benzaldehyde and water in the receiving flask.[4]

-

Separate the lower benzaldehyde layer from the upper aqueous layer using a separatory funnel.[3]

-

Weigh the product and characterize it (e.g., by IR spectroscopy).[4]

Protocol 2: Fischer-Speier Esterification of this compound with Acetic Acid

This classic method produces benzyl acetate, an ester with a characteristic fruity odor.[2]

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Boiling chips

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, combine equimolar amounts of this compound and glacial acetic acid.[2] For example, use 10.00 mL of this compound (0.096 mol) and a slight excess of glacial acetic acid.

-

Add a few boiling chips to the flask.[2]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).

-

Attach a reflux condenser and heat the mixture to reflux for 60-90 minutes.[2]

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

-

Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

The crude benzyl acetate can be purified by distillation.

Protocol 3: Synthesis of Dibenzyl Ether (Symmetrical Etherification)

This protocol uses an iron(III) chloride catalyst in a green solvent.[7]

Materials:

-

This compound (2.0 mmol)

-

FeCl₃·6H₂O (13.5 mg, 0.050 mmol)

-

Propylene carbonate (1 mL)

-

Pressure tube with a stirrer bar

-

Petroleum ether

-

Silica gel

Procedure:

-

Charge a pressure tube with this compound (2.0 mmol), FeCl₃·6H₂O (13.5 mg), and propylene carbonate (1 mL).[7]

-

Stir the reaction mixture at 100 °C for the specified time (monitor by TLC).[7]

-

After the reaction is complete, extract the product with petroleum ether.[7]

-

Concentrate the organic phases under reduced pressure.[7]

-

Filter the crude product through a short pad of silica gel to yield the pure dibenzyl ether.[7]

Key Reactivity Pathways

The following diagram summarizes the major chemical transformations of this compound.

This guide provides a foundational understanding of the chemical properties and reactivity of this compound, essential for its application in research and development. The provided protocols offer practical starting points for the synthesis of key derivatives. For any specific application, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.[16][18]

References

- 1. cs.gordon.edu [cs.gordon.edu]

- 2. scribd.com [scribd.com]

- 3. Sciencemadness Discussion Board - Preparation of Benzaldehyde from this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. cs.gordon.edu [cs.gordon.edu]

- 5. How will you prepare this compound from toluene class 12 chemistry CBSE [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. reddit.com [reddit.com]

- 11. homework.study.com [homework.study.com]

- 12. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. ias.ac.in [ias.ac.in]

- 17. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. community.wvu.edu [community.wvu.edu]

- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Industrial and Laboratory Synthesis of Benzyl Alcohol

An In-depth Technical Guide to the Synthesis of Benzyl Alcohol

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for this compound, a crucial aromatic alcohol with wide-ranging applications in the pharmaceutical, cosmetic, and industrial sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

This compound is produced on both an industrial and laboratory scale through several key chemical reactions. The most prominent methods include the hydrolysis of benzyl chloride, the hydrogenation of benzaldehyde, and the Cannizzaro reaction. For laboratory-scale synthesis, Grignard reactions also provide a viable pathway.

Hydrolysis of Benzyl Chloride

A primary industrial method for producing this compound is through the hydrolysis of benzyl chloride.[1][2] This reaction can be performed with water at elevated temperatures or, more commonly, with an aqueous alkali solution to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][3]

Reaction: C₆H₅CH₂Cl + H₂O → C₆H₅CH₂OH + HCl[1]

The use of a base, such as sodium carbonate (soda ash) or potassium hydroxide, is preferred in industrial settings.[2][4][5] The reaction is typically carried out by heating benzyl chloride with an excess of an aqueous solution of an alkali or alkaline earth metal oxide, hydroxide, or carbonate.[2]

Experimental Protocol: Hydrolysis of Benzyl Chloride with Potassium Carbonate [5]

-

Reaction Setup: Benzyl chloride is combined with an excess of a 10% potassium carbonate solution in a round-bottomed flask fitted with a reflux condenser.

-

Reflux: The mixture is boiled under reflux for 12 hours, or until the characteristic smell of benzyl chloride has disappeared.

-

Extraction: After cooling, the reaction mixture is extracted with ether.

-

Drying and Evaporation: The ether extract is dried over anhydrous potassium carbonate or sodium sulfate, and the ether is subsequently removed by evaporation.

-

Purification: The resulting crude this compound is purified by distillation, collecting the fraction that boils at approximately 206°C.

Hydrogenation of Benzaldehyde

Another significant industrial route to this compound is the hydrogenation of benzaldehyde, which is often a by-product of the oxidation of toluene to benzoic acid.[1] This method represents a greener alternative to the hydrolysis of benzyl chloride as it avoids the formation of chlorinated byproducts.

Reaction: C₆H₅CHO + H₂ → C₆H₅CH₂OH

This process is typically carried out using a catalyst, such as nickel, palladium, or copper chromite, under high pressure and temperature.

Experimental Protocol: Biocatalytic Reduction of Benzaldehyde [6][7]

While not a traditional hydrogenation, biocatalytic methods using microorganisms or isolated enzymes are gaining traction as sustainable alternatives.

-

Biocatalyst Preparation: A culture of a suitable microorganism, such as Saccharomyces cerevisiae or a selected marine bacterium, is grown and harvested.[6][8]

-

Reaction Medium: The biotransformation is carried out in a suitable buffer or medium, which may contain co-solvents like DMSO to improve the solubility of benzaldehyde.[6]

-

Reaction Conditions: The harvested cells are incubated with benzaldehyde at a controlled temperature and pH. The reaction progress is monitored over time.

-

Product Isolation: Upon completion, the this compound is extracted from the reaction mixture using an organic solvent and purified by methods such as distillation or chromatography.

Cannizzaro Reaction

The Cannizzaro reaction is a classic method for the synthesis of this compound, particularly in a laboratory setting. This disproportionation reaction involves the base-induced conversion of two molecules of a non-enolizable aldehyde (like benzaldehyde) into a primary alcohol and a carboxylic acid.[9][10][11]

Reaction: 2 C₆H₅CHO + KOH → C₆H₅CH₂OH + C₆H₅COOK[9]

The reaction is typically carried out using a strong base, such as potassium hydroxide or sodium hydroxide.[9][12]

Experimental Protocol: Synthesis of this compound via the Cannizzaro Reaction [13]

-

Reactant Preparation: A concentrated solution of potassium hydroxide is prepared by dissolving it in water.

-

Reaction Initiation: Freshly distilled benzaldehyde is added to the potassium hydroxide solution in a flask. The flask is sealed and shaken vigorously until a stable emulsion is formed.

-

Reaction Period: The reaction mixture is allowed to stand, typically overnight, to ensure complete reaction.

-

Workup: Water is added to dissolve the potassium benzoate. The this compound is then extracted from the aqueous layer using diethyl ether.

-

Purification: The ether extracts are combined, washed with water, dried over a suitable drying agent, and the ether is removed by distillation. The crude this compound is then purified by vacuum distillation.

Grignard Reaction

For laboratory-scale synthesis, the Grignard reaction offers a versatile method for preparing this compound. This involves the reaction of a phenylmagnesium halide (a Grignard reagent) with formaldehyde.[1][14]

Reaction: C₆H₅MgBr + CH₂O → C₆H₅CH₂OMgBr C₆H₅CH₂OMgBr + H₃O⁺ → C₆H₅CH₂OH + Mg(OH)Br

Experimental Protocol: Synthesis of this compound via Grignard Reaction [14]

-

Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous ether.

-

Reaction with Formaldehyde: A source of formaldehyde (e.g., paraformaldehyde) is added to the Grignard reagent solution. The reaction is typically carried out at a low temperature.

-

Hydrolysis: The reaction mixture is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the magnesium alkoxide intermediate.

-

Extraction and Purification: The this compound is extracted from the aqueous layer with an organic solvent, dried, and purified by distillation.

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis pathways of this compound.

Table 1: Industrial Production of this compound

| Synthesis Pathway | Starting Material | Reagents | Typical Yield | Purity | Reference(s) |

| Hydrolysis of Benzyl Chloride | Benzyl Chloride | Water, Sodium Carbonate | >90% | >98% | [2][15][16] |

| Hydrogenation of Benzaldehyde | Benzaldehyde | Hydrogen, Catalyst (e.g., Ni, Pd) | High | High | [1][2] |

| Toluene Oxidation | Toluene | Air/Oxygen, Catalyst | Variable (multiple products) | - | [2] |

Table 2: Laboratory Synthesis of this compound

| Synthesis Pathway | Starting Material | Reagents | Reported Yield | Reference(s) |

| Cannizzaro Reaction | Benzaldehyde | Potassium Hydroxide | 79% | [13] |

| Grignard Reaction | Bromobenzene, Formaldehyde | Magnesium, Acid | - | [1][14] |

| Hydrolysis of Benzyl Chloride | Benzyl Chloride | Potassium Carbonate | - | [5] |

| Biocatalytic Reduction | Benzaldehyde | Saccharomyces cerevisiae, β-Cyclodextrin | 326 mg/100 mL | [8] |

| Biocatalytic Reduction | Benzaldehyde | G. arilaitensis 232 | 89.6 mM | [6] |

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanisms of the key synthesis pathways and a general experimental workflow.

Caption: Mechanism of the Cannizzaro Reaction for this compound Synthesis.

Caption: Grignard Synthesis Pathway for this compound.

Caption: Experimental Workflow for Benzyl Chloride Hydrolysis.

Signaling Pathways and Drug Development Context

This compound and its derivatives are not typically associated with specific signaling pathways in the same way as targeted therapeutics. However, its properties as a solvent, preservative, and local anesthetic are highly relevant in drug development.[17][18] Its low toxicity and antimicrobial properties make it a valuable excipient in injectable and topical formulations.[17][18] Furthermore, the synthesis of this compound is a foundational step in the production of various active pharmaceutical ingredients (APIs) and intermediates through esterification and other derivatization reactions.[19] The development of more efficient and sustainable synthesis methods, such as biocatalysis, is an active area of research with implications for greener pharmaceutical manufacturing.[6][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. US3557222A - Hydrolysis of benzyl chloride to this compound - Google Patents [patents.google.com]

- 4. How Do You Convert Benzyl Chloride to this compound? [unacademy.com]

- 5. prepchem.com [prepchem.com]

- 6. Process Development for this compound Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. eprints.lmu.edu.ng [eprints.lmu.edu.ng]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound is obtained from benzaldehyde by [allen.in]

- 11. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 12. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]

- 13. youtube.com [youtube.com]

- 14. askthenerd.com [askthenerd.com]

- 15. snowhitechem.com [snowhitechem.com]

- 16. US5728897A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. imarcgroup.com [imarcgroup.com]

- 19. What is the mechanism of this compound? [synapse.patsnap.com]

The Ubiquitous Aromatic: A Technical Guide to the Natural Occurrence of Benzyl Alcohol in Flora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl alcohol (C₆H₅CH₂OH) is a simple aromatic alcohol characterized by a mild, pleasant aromatic odor.[1] While widely synthesized for industrial applications, it is also a natural constituent of numerous plants, contributing to the characteristic fragrance of many essential oils.[1][2] In the pharmaceutical and cosmetic industries, this compound is utilized as a solvent, preservative, and fragrance ingredient.[2][3] Its natural presence in various botanicals is of significant interest for researchers in phytochemistry, drug discovery, and natural product chemistry. This guide provides a comprehensive overview of the natural occurrence of this compound in plants and essential oils, its biosynthetic pathways, and the methodologies for its extraction and quantification.

Natural Occurrence of this compound

This compound is found in a wide array of plants, including fruits, teas, and the essential oils of flowers like jasmine, hyacinth, and ylang-ylang.[1][2] Its concentration can vary significantly depending on the plant species, geographical location, and the extraction method employed.

Quantitative Data on this compound in Plants and Essential Oils

The following table summarizes the reported concentrations of this compound in various natural sources.

| Plant/Essential Oil | Scientific Name | Plant Part | Concentration | Reference(s) |

| Jasmine Absolute | Jasminum grandiflorum | Flowers | 5.75% | [4] |

| Jasmine (unspecified) | Jasminum spp. | Flowers | Main component | [5] |

| Ylang-Ylang Oil | Cananga odorata | Flowers | 0.5% | [6] |

| Tuberose | Polianthes tuberosa | Flowers | Key component | [7][8][9] |

| Green Tea | Camellia sinensis | Leaves | 4.67 mg/kg | [10] |

| Roasted Green Tea | Camellia sinensis | Leaves | 1.35 mg/kg | [10] |

| Black Tea | Camellia sinensis | Leaves | 1-15 mg/kg | [11] |

| Edible Fruits (general) | - | Fruit | up to 5 mg/kg | [11] |

| Cooked Sweet Corn | Zea mays | Kernels | <1 ppb to 8 ppb | [12] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is primarily derived from the aromatic amino acid L-phenylalanine, which is synthesized through the shikimate pathway .[13][14][15][16] From L-phenylalanine, the pathway can proceed via two main routes: the Phenylalanine Ammonia-Lyase (PAL) pathway and a pathway involving phenylpyruvate.

Shikimate and Phenylalanine Ammonia-Lyase (PAL) Pathway

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[13][15] Chorismate is a key branch-point intermediate for the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[14]

Once L-phenylalanine is synthesized, the Phenylalanine Ammonia-Lyase (PAL) pathway is initiated.[17][18] PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[17] Through a series of enzymatic reactions, including β-oxidation, trans-cinnamic acid is converted to benzaldehyde. Finally, benzaldehyde is reduced to this compound. In some organisms, an alternative "mandelate pathway" has been identified for the synthesis of benzenoids from phenylpyruvate.[19][20]

Methodologies for Analysis

The extraction and quantification of this compound from plant matrices and essential oils typically involve solvent extraction followed by chromatographic analysis.

Experimental Protocols

1. Sample Preparation and Extraction

-

Protocol: Ultrasonic Extraction

-

Weigh approximately 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

-

Add 5 mL of absolute ethanol.

-

Sonicate the mixture for 30 minutes.

-

Bring the final volume to 10 mL with absolute ethanol.

-

Centrifuge the mixture for 10 minutes at 3000 rpm.

-

For essential oils, a simple dilution in a suitable solvent like methanol is often sufficient before analysis.[22]

2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Injection: 1 µL of the prepared sample is injected, often in splitless or split mode.[22][24]

-

Temperature Program:

-

Initial oven temperature: 60°C, hold for 5 minutes.

-

Ramp: Increase temperature to 270°C at a rate of 35°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

-

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in plant materials.

Conclusion

This compound is a naturally occurring aromatic compound with a widespread distribution in the plant kingdom. Its presence in various essential oils contributes significantly to their characteristic aromas. Understanding the biosynthetic pathways and having robust analytical methods for its quantification are crucial for quality control in the food, fragrance, and pharmaceutical industries. The methodologies outlined in this guide provide a framework for researchers to explore the phytochemical landscape of this compound and its derivatives in natural products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. nuskin.com [nuskin.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Analysis of Volatile Components of Jasmine and Jasmine Tea during Scenting Process [mdpi.com]

- 6. ellementalpro.com [ellementalpro.com]

- 7. essentialoilscompany.com [essentialoilscompany.com]

- 8. oshadhi.co.uk [oshadhi.co.uk]

- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 10. Antioxidative activities of volatile extracts from green tea, oolong tea, and black tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ec.europa.eu [ec.europa.eu]

- 12. This compound | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 14. bioone.org [bioone.org]

- 15. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 17. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. The Mandelate Pathway, an Alternative to the Phenylalanine Ammonia Lyase Pathway for the Synthesis of Benzenoids in Ascomycete Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Mandelate Pathway, an Alternative to the Phenylalanine Ammonia Lyase Pathway for the Synthesis of Benzenoids in Ascomycete Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ewai-group.com [ewai-group.com]

- 22. scitepress.org [scitepress.org]

- 23. Gas Chromatography-Mass Spectrometry Analysis, Phytochemical Screening, Antioxidant and Antibacterial Activity of Methanol Root Extract of Rhaphiostylis beninensis (Hook.f.) Planch. [family ICACINACEAE] against Uropathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 24. scispace.com [scispace.com]

Benzyl alcohol as a precursor in organic synthesis

An In-depth Technical Guide to Benzyl Alcohol as a Precursor in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BnOH) is a simple aromatic alcohol that serves as a remarkably versatile and economical precursor in modern organic synthesis.[1][2] Its utility spans a wide array of transformations, making it an indispensable building block in the pharmaceutical, fragrance, and fine chemical industries.[3][4][5][6] This guide provides a detailed exploration of its core applications, including its role as a robust protecting group, its conversion into key functional groups such as aldehydes, halides, esters, and ethers, and its use in C-N bond formation. The content herein is supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate practical application in a research and development setting.

Core Synthetic Applications of this compound